
(3-Tert-butoxycarbonylamino-azetidin-1-YL)-(2-chloro-phenyl)-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Tert-butoxycarbonylamino-azetidin-1-YL)-(2-chloro-phenyl)-acetic acid is a synthetic organic compound that features a unique combination of functional groups, including an azetidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a chlorophenyl acetic acid moiety. This compound is of interest in various fields of chemistry and pharmaceutical research due to its potential biological activities and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Tert-butoxycarbonylamino-azetidin-1-YL)-(2-chloro-phenyl)-acetic acid typically involves the following steps:
Formation of the Azetidine Ring:
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using a flow microreactor system, which allows for efficient and sustainable synthesis.
Attachment of the Chlorophenyl Acetic Acid Moiety: This step involves the coupling of the azetidine derivative with 2-chlorophenyl acetic acid under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Tert-butoxycarbonylamino-azetidin-1-YL)-(2-chloro-phenyl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The azetidine ring and chlorophenyl moiety can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic or electrophilic reagents can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(3-Tert-butoxycarbonylamino-azetidin-1-YL)-(2-chloro-phenyl)-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studies in enzymatic reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (3-Tert-butoxycarbonylamino-azetidin-1-YL)-(2-chloro-phenyl)-acetic acid involves its interaction with molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to participate in various biochemical processes, potentially inhibiting or modifying the activity of specific enzymes or receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-ones: These compounds share the azetidine ring structure and exhibit similar reactivity.
3-Ethylamino-azetidine-1-carboxylic acid tert-butyl ester: This compound also features an azetidine ring and a tert-butoxycarbonyl group.
Uniqueness
(3-Tert-butoxycarbonylamino-azetidin-1-YL)-(2-chloro-phenyl)-acetic acid is unique due to the presence of the chlorophenyl acetic acid moiety, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C16H21ClN2O4 |
|---|---|
Poids moléculaire |
340.80 g/mol |
Nom IUPAC |
2-(2-chlorophenyl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetic acid |
InChI |
InChI=1S/C16H21ClN2O4/c1-16(2,3)23-15(22)18-10-8-19(9-10)13(14(20)21)11-6-4-5-7-12(11)17/h4-7,10,13H,8-9H2,1-3H3,(H,18,22)(H,20,21) |
Clé InChI |
XXNVDJVBRUPCBO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CN(C1)C(C2=CC=CC=C2Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


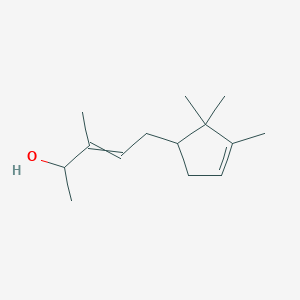
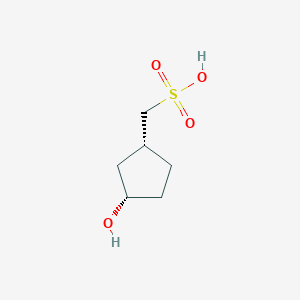
![Pyrazolo[4,3-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-](/img/structure/B13809693.png)
![2,3-Butanedione bis[o-(trimethylsilyl)oxime]](/img/structure/B13809694.png)

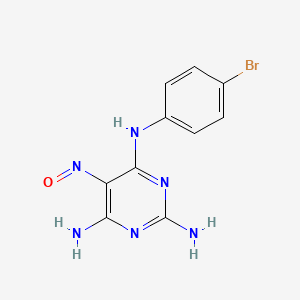
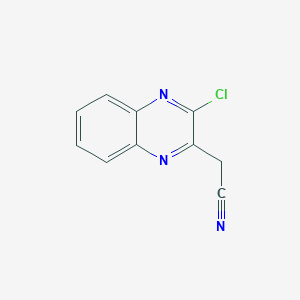
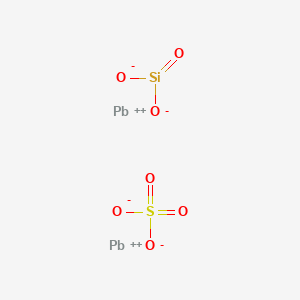
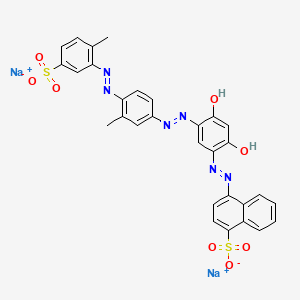
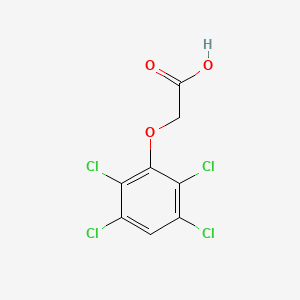
![Zirconium,[2,2-bis[(2-propen-1-yloxy-kO)methyl]-1-butanolato-kO]tris(isooctanolato)-](/img/structure/B13809737.png)
![2-[(4-Methoxybenzoyl)amino]-N-{1-[(3-methylphenyl)amino]-1-oxo-2-butanyl}benzamide](/img/structure/B13809738.png)
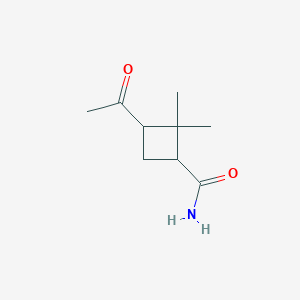
![[(6-Methyl-1-oxido-3-pyridinyl)oxy]acetic acid](/img/structure/B13809753.png)
